molecular formula C8H14BrN3O B13543598 4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine

Cat. No.: B13543598
M. Wt: 248.12 g/mol
InChI Key: ZWDDQXRMPDFULW-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine: BrC6H4N(CH3)2C2H5O\text{Br}-\text{C}_6\text{H}_4-\text{N}(\text{CH}_3)_2-\text{C}_2\text{H}_5-\text{O}Br−C6​H4​−N(CH3​)2​−C2​H5​−O

    .
  • It belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
  • The bromine atom (Br) and the isopropoxyethyl group (C$_2$H$_5$O) are attached to the pyrazole ring, conferring specific properties and reactivity.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the reaction of 4-bromo-1H-pyrazole with 2-isopropoxyethylamine under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at an elevated temperature.

      Industrial Production Methods: While industrial-scale production details may vary, the compound can be synthesized using established methods in chemical manufacturing.

  • Chemical Reactions Analysis

      Reactivity: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products formed during these reactions include derivatives of the pyrazole ring with modified substituents.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

      Biology and Medicine: Researchers explore its potential as a pharmacophore or bioactive scaffold.

      Industry: It may find applications in materials science or as intermediates in fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins) to exert its effects.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine’s uniqueness lies in its specific combination of substituents (bromine and isopropoxyethyl).

      Similar Compounds: Other pyrazole derivatives with different substituents (e.g., alkyl, aryl, or halogen groups) are structurally related.

    Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be fully explored.

    Properties

    Molecular Formula

    C8H14BrN3O

    Molecular Weight

    248.12 g/mol

    IUPAC Name

    4-bromo-1-(2-propan-2-yloxyethyl)pyrazol-3-amine

    InChI

    InChI=1S/C8H14BrN3O/c1-6(2)13-4-3-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)

    InChI Key

    ZWDDQXRMPDFULW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)OCCN1C=C(C(=N1)N)Br

    Origin of Product

    United States

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